Fmoc-D-Tyr(3,5-Br2)-Oh

Übersicht

Beschreibung

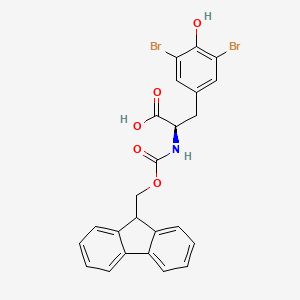

Fmoc-D-Tyr(3,5-Br2)-Oh: is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is substituted with bromine atoms at the 3 and 5 positions. The compound is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This compound is often used in peptide synthesis and research due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(3,5-Br2)-Oh typically involves the following steps:

Bromination of Tyrosine: Tyrosine is brominated at the 3 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

Fmoc Protection: The amino group of the brominated tyrosine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production methods would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The phenolic group can undergo oxidation reactions, potentially forming quinones.

Substitution: The bromine atoms can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or periodates.

Substitution: Nucleophiles like amines or thiols.

Deprotection: Piperidine in dimethylformamide (DMF).

Major Products:

Oxidation: Quinone derivatives.

Substitution: Various substituted tyrosine derivatives.

Deprotection: Free amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-D-Tyr(3,5-Br2)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique brominated structure allows for specific reactivity patterns that can be exploited to create complex peptide sequences. The use of Fmoc chemistry provides advantages such as ease of deprotection under mild conditions, which is essential for maintaining the integrity of sensitive peptides.

Protein Interactions

The incorporation of this compound into peptides enables researchers to study protein interactions and functions. The bromine substituents can influence binding affinities and selectivities, making it a useful tool in the design of peptide-based drugs aimed at modulating protein-protein interactions.

Drug Development

This compound has potential applications in drug design, particularly in creating inhibitors or modulators for various enzymes. The structural modifications provided by the bromine atoms may enhance bioactivity or alter pharmacokinetic properties.

Material Science

This compound is being explored in the development of novel biomaterials. Its ability to form hydrogels and other supramolecular structures opens avenues for applications in tissue engineering and drug delivery systems. The unique properties imparted by the bromination can improve mechanical stability and biocompatibility.

Chemical Reactivity Studies

The reactivity of this compound has been studied extensively to understand its behavior under various chemical conditions. It can undergo oxidation reactions to form quinone derivatives or participate in nucleophilic aromatic substitution reactions due to the presence of bromine substituents. These reactions are significant for developing new synthetic methodologies.

Case Study 1: Peptide-Based Drug Design

A study incorporated this compound into a peptide designed to inhibit a specific enzyme involved in cancer progression. The modified peptide exhibited enhanced binding affinity due to the unique electronic effects of the bromine substituents, demonstrating the compound's potential in therapeutic applications.

Case Study 2: Supramolecular Structures

Research on self-assembled hydrogels using this compound showed that these materials could encapsulate therapeutic agents effectively. The hydrogels displayed favorable rheological properties for biomedical applications, including drug delivery systems and tissue scaffolds.

Wirkmechanismus

The mechanism of action of Fmoc-D-Tyr(3,5-Br2)-Oh would depend on its specific application. In peptide synthesis, it acts as a protected amino acid building block. In biological systems, its brominated tyrosine moiety might interact with specific enzymes or receptors, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Fmoc-D-Tyr-OH: The non-brominated version of the compound.

Fmoc-L-Tyr(3,5-Br2)-OH: The L-isomer of the compound.

Fmoc-D-Tyr(3-I)-OH: A similar compound with a single iodine substitution.

Uniqueness:

- The presence of two bromine atoms at the 3 and 5 positions makes Fmoc-D-Tyr(3,5-Br2)-Oh unique in terms of its steric and electronic properties, which can influence its reactivity and interactions in chemical and biological systems.

Biologische Aktivität

Fmoc-D-Tyr(3,5-Br2)-Oh is a brominated derivative of the amino acid tyrosine, featuring two bromine atoms at the 3 and 5 positions of the aromatic ring. This compound is primarily utilized as a building block in peptide synthesis and has garnered attention for its unique biological properties, particularly in the context of drug development and molecular biology. This article explores the biological activity of this compound, including its synthesis, applications, and mechanisms of action.

Overview of this compound

- Chemical Structure : The compound is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus, which facilitates its use in solid-phase peptide synthesis (SPPS).

- CAS Number : 204693-22-1

- Molecular Formula : C18H16Br2N1O4

Synthesis

The synthesis of this compound typically involves:

- Bromination of Tyrosine : Tyrosine is treated with brominating agents such as N-bromosuccinimide (NBS) to introduce bromine at the 3 and 5 positions.

- Fmoc Protection : The amino group is protected using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA) to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors due to the presence of bromine atoms. These interactions can influence various biological processes:

- Enzyme Modulation : The brominated tyrosine moiety may affect enzyme kinetics and binding affinities, potentially serving as an inhibitor or modulator in biochemical pathways.

- Peptide Synthesis : As a building block in peptide synthesis, it allows for the incorporation of halogenated residues that can enhance biological activity or stability .

Applications in Research and Medicine

This compound has several notable applications:

- Peptide-Based Drug Design : It is used in designing peptide-based drugs targeting specific biological pathways. The unique properties conferred by bromination can enhance pharmacological profiles .

- Protein Interaction Studies : The compound is incorporated into peptides to study protein-protein interactions and functional dynamics within cellular systems .

- Therapeutic Development : Research indicates potential applications in developing inhibitors for various enzymes involved in disease processes, particularly in cancer therapy.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

| Compound | Key Features | Applications |

|---|---|---|

| Fmoc-D-Tyr-OH | Non-brominated version | Standard peptide synthesis |

| Fmoc-L-Tyr(3,5-Br2)-OH | L-isomer variant | Similar applications as D-isomer |

| Fmoc-D-Tyr(3-I)-OH | Contains iodine instead of bromine | Different biological interactions |

Case Studies and Research Findings

- Peptide Synthesis Techniques : A study demonstrated that incorporating this compound into peptide sequences improved stability against enzymatic degradation compared to non-brominated counterparts. This was crucial for developing longer-lasting therapeutic peptides .

- Biological Assays : In vitro assays indicated that peptides containing this compound exhibited enhanced binding affinities for certain receptors compared to their non-brominated analogs. This suggests that bromination can significantly alter biological activity .

- Drug Development Studies : Research focusing on enzyme inhibitors highlighted that derivatives of this compound showed promising results in modulating enzyme activity related to metabolic pathways involved in cancer progression .

Eigenschaften

IUPAC Name |

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.